molecular formula C13H17NO B12589652 2,2-Dimethyl-N-phenylpent-4-enamide CAS No. 647027-58-5

2,2-Dimethyl-N-phenylpent-4-enamide

Cat. No.: B12589652
CAS No.: 647027-58-5
M. Wt: 203.28 g/mol
InChI Key: MYVQJUZICWANCY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-phenylpent-4-enamide is an organic compound with the molecular formula C13H17NO It is characterized by the presence of a phenyl group attached to an amide functional group, along with a pent-4-enamide chain that includes two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-phenylpent-4-enamide typically involves the reaction of 2,2-dimethylpent-4-enamide with aniline in the presence of a suitable catalyst. One common method involves the use of lithium diisopropylamide (LDA) as a base, which facilitates the deprotonation of the amide and subsequent nucleophilic attack by aniline. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-phenylpent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of phenyl oxides or hydroxylated derivatives.

    Reduction: Conversion to 2,2-dimethyl-N-phenylpent-4-enamine.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-N-phenylpent-4-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-phenylpent-4-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmethacrylamide: Similar structure with a methacrylamide group instead of a pent-4-enamide chain.

    2-Methyl-N-phenylacrylamide: Contains a methyl group at the second position and an acrylamide group.

Uniqueness

2,2-Dimethyl-N-phenylpent-4-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon position and the pent-4-enamide chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

647027-58-5

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2,2-dimethyl-N-phenylpent-4-enamide

InChI

InChI=1S/C13H17NO/c1-4-10-13(2,3)12(15)14-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3,(H,14,15)

InChI Key

MYVQJUZICWANCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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